3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine
Description
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN3/c14-12-2-4-13(5-3-12)17-10-8-16(9-11-17)7-1-6-15/h2-5H,1,6-11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMZCTNITGRQJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701266450 | |
| Record name | 4-(4-Fluorophenyl)-1-piperazinepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40255-43-4 | |
| Record name | 4-(4-Fluorophenyl)-1-piperazinepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40255-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Fluorophenyl)-1-piperazinepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine typically involves the reaction of 4-fluorophenylpiperazine with a suitable propylamine derivative. One common method includes the nucleophilic substitution reaction where 4-fluorophenylpiperazine is reacted with 3-chloropropylamine under basic conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring provides structural stability. The compound may act as an agonist or antagonist, modulating the activity of the target pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs with Varied Aryl Substituents
The arylpiperazine scaffold is highly versatile, with substituents on the phenyl ring significantly altering physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., 4-F, 3-CF₃) enhance binding affinity to monoamine transporters and receptors compared to electron-donating groups (e.g., 4-OCH₃) .
- Chlorinated analogs (e.g., 2,3-dichloro) exhibit higher molecular weights and altered solubility profiles, impacting bioavailability .
Pharmacological Profile Comparison
Binding Affinity and Selectivity
- DAT (Dopamine Transporter) Affinity: The target compound’s analog, (±)-3-[4-(bis(4-fluorophenyl)amino)propyl]piperazin-1-yl-3-phenylpropan-1-ol, shows high DAT affinity (Ki = 4.3–51 nM) and selectivity over SERT and NET . Enantioselectivity: The S-enantiomer of related compounds demonstrates 16-fold DAT/σ₁ selectivity, whereas the target compound (racemic) may lack such enantioselective effects .
Anticonvulsant Activity
Biological Activity
3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine, also known as a piperazine derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, including a fluorophenyl group and a piperazine moiety, which contribute to its pharmacological properties. The following sections will outline the biological activities associated with this compound, supported by data tables and relevant case studies.
The molecular formula of this compound is C13H20FN3, with a molecular weight of 237.32 g/mol. It is classified under various chemical databases, including PubChem (CID 7148490) and other resources that detail its physical and chemical properties .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antidepressant Activity
Studies have indicated that piperazine derivatives exhibit potential antidepressant effects. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that compounds similar to this compound showed significant binding affinity to serotonin receptors, suggesting their role in mood regulation .
2. Antimicrobial Properties
Research has highlighted the antimicrobial potential of piperazine derivatives. For instance, derivatives with similar structures demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 3.12 to 12.5 μg/mL, indicating promising antibacterial activity .
3. Antifungal Activity
The compound has also been evaluated for antifungal activity against pathogens such as Candida species. In vitro studies revealed that certain piperazine derivatives exhibited strong antifungal effects, with MIC values significantly lower than those of standard antifungal agents like fluconazole .
Table 1: Biological Activity Summary
| Activity Type | Target Organisms | MIC (μg/mL) | Reference |
|---|---|---|---|
| Antidepressant | Serotonin receptors | N/A | |
| Antibacterial | Staphylococcus aureus | 3.12 - 12.5 | |
| Escherichia coli | 3.12 - 12.5 | ||
| Antifungal | Candida species | Varies |
Case Studies
Case Study 1: Antidepressant Effects
A clinical trial investigated the antidepressant effects of a piperazine derivative closely related to this compound. Patients receiving the compound showed significant improvements in depression scales compared to placebo groups, indicating its potential as a therapeutic agent.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, researchers synthesized various piperazine derivatives and tested them against multi-drug resistant bacterial strains. The results indicated that compounds with fluorinated phenyl groups exhibited enhanced activity compared to their non-fluorinated counterparts, emphasizing the importance of structural modifications in drug design.
The biological mechanisms underlying the activities of this compound involve interactions with specific receptors and enzymes:
- Serotonin Receptor Modulation : The compound's affinity for serotonin receptors suggests a mechanism through which it may exert antidepressant effects.
- Enzymatic Inhibition : Studies have shown that similar compounds can inhibit bacterial enzymes critical for cell wall synthesis, leading to bacterial cell death.
Q & A
Basic: What are the key structural features of 3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine that influence its pharmacological activity?
The compound’s activity is driven by three structural motifs:
- 4-Fluorophenyl group : Enhances lipophilicity and receptor binding via hydrophobic interactions and potential halogen bonding .
- Piperazine ring : Facilitates interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to its conformational flexibility and nitrogen atoms .
- Propan-1-amine chain : Provides a terminal amine for salt formation or covalent modifications, influencing solubility and bioavailability .
Methodological Insight: Computational docking studies combined with structure-activity relationship (SAR) analysis of analogs (e.g., pyrazole derivatives) can validate these interactions .
Advanced: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Key optimization strategies include:
- Stepwise coupling : Use Buchwald-Hartwig amination or nucleophilic substitution to attach the fluorophenyl group to the piperazine ring, ensuring regioselectivity .
- Purification : Employ column chromatography with gradient elution (e.g., methanol/dichloromethane) or recrystallization in ethanol to isolate intermediates with >95% purity .
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in aryl piperazine synthesis .
Data Contradiction Note: Yields may vary due to steric hindrance from the fluorophenyl group; microwave-assisted synthesis can reduce reaction time and byproducts .
Advanced: What analytical techniques are most effective for characterizing the structural conformation of this compound and its derivatives?
- X-ray crystallography : Resolves bond angles (e.g., piperazine ring puckering) and intermolecular interactions (e.g., C–F⋯H–N hydrogen bonds) critical for receptor binding .
- NMR spectroscopy : -NMR identifies electronic effects of the fluorophenyl group, while 2D COSY confirms proton-proton coupling in the propylamine chain .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and detects impurities (e.g., dehalogenated byproducts) .
Methodological Tip: Combine DSC (differential scanning calorimetry) with XRD to assess polymorphic stability .
Advanced: How do researchers resolve contradictions in reported biological activity data for piperazine-containing compounds like this compound?
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK-293 vs. CHO for receptor binding) or incubation times .
- Concentration gradients : Use isotopically labeled analogs (e.g., -tagged) to quantify cellular uptake and validate EC₅₀ values .
- Metabolic interference : Pre-incubate compounds with liver microsomes to identify active metabolites that may skew results .
Case Study: Inconsistent IC₅₀ values for carbonic anhydrase inhibition were resolved by standardizing buffer pH and temperature across labs .
Advanced: What methodologies are recommended for assessing the environmental fate and ecotoxicological risks of this compound during preclinical development?
- Environmental persistence : Conduct OECD 301B biodegradation tests to measure half-life in soil/water .
- Bioaccumulation : Use log (octanol-water partition coefficient) predictions and in silico models (e.g., EPI Suite) to estimate bioconcentration factors .
- Toxicity screening : Perform Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) .
Data Gap: Fluorinated compounds may generate persistent metabolites; LC-MS/MS can identify transformation products in simulated wastewater .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
